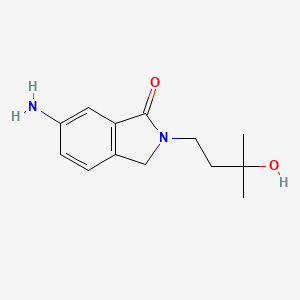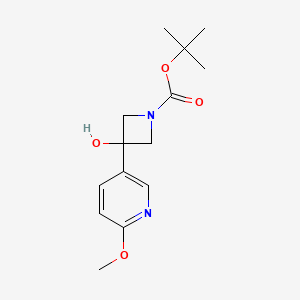![molecular formula C6H9F2N B13561218 3,3-Difluoro-1-azaspiro[3.3]heptane](/img/structure/B13561218.png)
3,3-Difluoro-1-azaspiro[3.3]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Difluoro-1-azaspiro[33]heptane is a spirocyclic compound characterized by the presence of a nitrogen atom within its ring structure and two fluorine atoms attached to the same carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-1-azaspiro[3.3]heptane typically involves a multi-step process. One common method starts with the preparation of a suitable cyclobutanone derivative. The key steps include:
Wittig Reaction: This reaction is used to introduce an alkene group into the cyclobutanone derivative.
Cycloaddition: The alkene undergoes a [2+2] cycloaddition with an isocyanate, such as Graf’s isocyanate (ClO₂S-NCO), to form a spirocyclic β-lactam.
Reduction: The β-lactam ring is then reduced using a reducing agent like alane to yield the desired this compound
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 3,3-Difluoro-1-azaspiro[3.3]heptane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The nitrogen atom in the ring can participate in oxidation and reduction reactions, leading to different derivatives.
Cycloaddition Reactions: The spirocyclic structure allows for further cycloaddition reactions, expanding the molecular complexity.
Common Reagents and Conditions:
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the nitrogen atom .
Aplicaciones Científicas De Investigación
3,3-Difluoro-1-azaspiro[3.3]heptane has several applications in scientific research:
Medicinal Chemistry: It is explored as a bioisostere of piperidine, a common scaffold in drug design. This makes it a valuable component in the development of new pharmaceuticals.
Biological Studies: The compound’s unique structure allows it to interact with biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industrial Applications: Its stability and reactivity make it suitable for use in various industrial processes, including the synthesis of complex organic molecules
Mecanismo De Acción
The mechanism of action of 3,3-Difluoro-1-azaspiro[3.3]heptane involves its interaction with specific molecular targets. The nitrogen atom in the spirocyclic ring can form hydrogen bonds and electrostatic interactions with biological macromolecules. This allows the compound to inhibit enzymes or modulate receptor activity, leading to its observed biological effects .
Comparación Con Compuestos Similares
1-Azaspiro[3.3]heptane: This compound is structurally similar but lacks the fluorine atoms. It is also used as a bioisostere of piperidine.
2-Azaspiro[3.3]heptane: Another variant with different substitution patterns, offering distinct reactivity and applications.
Uniqueness: 3,3-Difluoro-1-azaspiro[3.3]heptane is unique due to the presence of the fluorine atoms, which enhance its lipophilicity and metabolic stability. This makes it a valuable scaffold in drug design, offering improved pharmacokinetic properties compared to its non-fluorinated counterparts .
Propiedades
Fórmula molecular |
C6H9F2N |
|---|---|
Peso molecular |
133.14 g/mol |
Nombre IUPAC |
3,3-difluoro-1-azaspiro[3.3]heptane |
InChI |
InChI=1S/C6H9F2N/c7-6(8)4-9-5(6)2-1-3-5/h9H,1-4H2 |
Clave InChI |
VQOUILNLTVGBII-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C1)C(CN2)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B13561152.png)
![N-tert-butyl-2-[4-(2-chloroacetyl)piperazin-1-yl]acetamide](/img/structure/B13561158.png)


![Methyl2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylatehydrochloride](/img/structure/B13561171.png)
![2-[(6-Bromopyridin-3-yl)oxy]-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-aminedihydrochloride](/img/structure/B13561178.png)

![2-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13561188.png)



![2-{4-[(Tert-butoxy)carbonyl]morpholin-3-yl}pyrimidine-4-carboxylic acid](/img/structure/B13561224.png)
